molecular formula C9H9NO3 B1583842 1-(4-Methyl-3-nitrophenyl)ethanone CAS No. 5333-27-7

1-(4-Methyl-3-nitrophenyl)ethanone

Cat. No.: B1583842
CAS No.: 5333-27-7
M. Wt: 179.17 g/mol
InChI Key: YRBBMDOBWRUMEZ-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO3. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, with an ethanone group (-COCH3) as the functional group. It is typically found as a white to yellow powder or crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methyl-3-nitrophenyl)ethanone can be synthesized through various methods. One common method involves the nitration of 4-methylacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the meta position relative to the methyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethanone is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The compound can also participate in nucleophilic aromatic substitution reactions, leading to the formation of derivatives with different biological activities .

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBBMDOBWRUMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063790
Record name Ethanone, 1-(4-methyl-3-nitrophenyl)-
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-27-7
Record name 1-(4-Methyl-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5333-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanone, 1-(4-methyl-3-nitrophenyl)-
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Record name 1-(4-Methyl-3-nitrophenyl)ethanone
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Record name Ethanone, 1-(4-methyl-3-nitrophenyl)-
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Record name Ethanone, 1-(4-methyl-3-nitrophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-NITRO-4'-METHYLACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5YGX5BNW5
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Synthesis routes and methods

Procedure details

To 250 ml of cold (-20° C.) concentrated sulfuric acid is added with stirring 4-methylacetophenone (40 g, 300 mmoles). When the first addition is complete, a mixture of 25.5 ml (36.3 g, 300 mmoles) of 70% nitric acid and 300 g of 20% fuming sulfuric acid is added dropwise over 40 minutes. The temperature remains below -15° C. The mixture is stirred for an additional 30 minutes and then poured onto ice. The solids are filtered, washed with water and then with hexane. The solids are dissolved in dichloromethane and washed with 10% sodium bicarbonate solution and finally with saturated sodium chloride solution. The organic phase is dried, charcoaled, concentrated and diluted with hexane, whereupon the product, 4-methyl-3-nitroacetophenone, crystallizes, m.p. 61°-62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The article describes a synthetic route using 1-(4-methyl-3-nitrophenyl)ethanone as a starting material. What key transformation does this compound undergo in the synthesis of 4-acetyl-2-nitrobenzaldehyde?

A1: In the synthesis of 4-acetyl-2-nitrobenzaldehyde, this compound undergoes a three-step transformation. First, the methyl group undergoes bromination. Subsequently, the bromine atom is replaced with a hydroxyl group through a hydroxylation reaction. Finally, the resulting alcohol is oxidized to yield the target compound, 4-acetyl-2-nitrobenzaldehyde. This synthetic route achieves a high total yield of 88.5% [].

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